molecular formula C7H12N2O B2454884 5-Isopropyl-1H-pyrazole-3-methanol CAS No. 493038-56-5

5-Isopropyl-1H-pyrazole-3-methanol

Cat. No. B2454884
CAS RN: 493038-56-5
M. Wt: 140.186
InChI Key: UYBQFAYMQULYJO-UHFFFAOYSA-N
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Description

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Mechanism of Action

5-Isopropyl-1H-pyrazole-3-methanol acts as a positive allosteric modulator of the GABAA receptor, which means it enhances the activity of the receptor in response to the neurotransmitter gamma-aminobutyric acid (GABA). This leads to an increase in chloride ion influx, which hyperpolarizes the cell membrane and reduces neuronal excitability. The sedative and anxiolytic effects of this compound are thought to be due to its enhancement of GABA-mediated inhibition in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have sedative and anxiolytic effects in animal models, but its effects on human physiology are not yet fully understood. It has been reported to have low toxicity and no significant adverse effects in animal studies, but further research is needed to determine its safety and efficacy in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 5-Isopropyl-1H-pyrazole-3-methanol in lab experiments is its selectivity for the GABAA receptor, which allows for specific modulation of this receptor subtype. However, its low potency and solubility may limit its usefulness in some experiments. Additionally, the synthesis of this compound can be challenging and may require specialized equipment and expertise.

Future Directions

Future research on 5-Isopropyl-1H-pyrazole-3-methanol could focus on its potential therapeutic applications for anxiety disorders and insomnia, as well as its use as a tool compound for studying the GABAA receptor and its subtypes. Additional studies are needed to determine its safety and efficacy in humans, as well as its potential interactions with other drugs and compounds. Further optimization of the synthesis method for this compound may also be of interest, as well as the development of more potent and selective modulators of the GABAA receptor.

Synthesis Methods

5-Isopropyl-1H-pyrazole-3-methanol can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with isopropyl iodide in the presence of potassium carbonate. Another method involves the reaction of 3,5-dimethylpyrazole with isopropyl alcohol in the presence of a strong acid catalyst. The yield of this compound using these methods has been reported to be around 60-70%.

Scientific Research Applications

5-Isopropyl-1H-pyrazole-3-methanol has been used in scientific research as a ligand for the GABAA receptor, which is a type of neurotransmitter receptor in the brain. It has been shown to have anxiolytic and sedative effects in animal models, and may have potential therapeutic applications for anxiety disorders and insomnia. This compound has also been studied for its potential use as a tool compound for studying the GABAA receptor and its subtypes.

properties

IUPAC Name

(3-propan-2-yl-1H-pyrazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-5(2)7-3-6(4-10)8-9-7/h3,5,10H,4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBQFAYMQULYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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